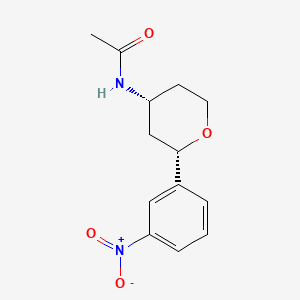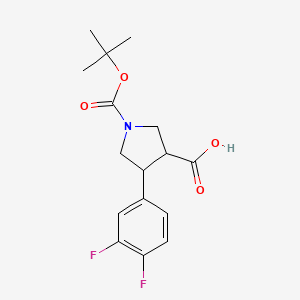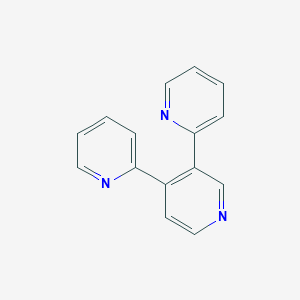
3,4-DI(Pyridin-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-DI(piridin-2-IL)piridina es un compuesto heterocíclico que presenta un anillo de piridina sustituido en las posiciones 3 y 4 con grupos piridin-2-ilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,4-DI(piridin-2-IL)piridina típicamente involucra la reacción de derivados de piridina bajo condiciones específicas. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que involucra el acoplamiento cruzado de ácidos borónicos con halopiridinas en presencia de un catalizador de paladio . Esta reacción es favorecida debido a sus condiciones suaves y altos rendimientos.
Métodos de producción industrial
La producción industrial de 3,4-DI(piridin-2-IL)piridina puede involucrar reacciones de acoplamiento de Suzuki-Miyaura a gran escala, utilizando reactores automatizados y sistemas de flujo continuo para garantizar una calidad constante y un alto rendimiento. También se enfatiza el uso de reactivos y solventes ambientalmente benignos para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
3,4-DI(piridin-2-IL)piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos de piridina, a menudo facilitadas por la presencia de grupos atractores de electrones.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Catalizadores de paladio para reacciones de acoplamiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que la reducción puede producir derivados de piridina parcial o totalmente reducidos.
Aplicaciones Científicas De Investigación
3,4-DI(piridin-2-IL)piridina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3,4-DI(piridin-2-IL)piridina involucra su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir enzimas o interactuar con el ADN, lo que lleva a sus efectos antimicrobianos o anticancerígenos . Las vías y objetivos moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N,N′-Di(piridin-4-il)-piridina-3,5-dicarboxamida
- 3,6-Di(piridin-2-il)-1,2,4,5-tetrazina
- 3-(piridin-2-il)imidazo[1,5-a]piridina
Singularidad
3,4-DI(piridin-2-IL)piridina es única debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en el diseño de nuevos ligandos y catalizadores.
Propiedades
Fórmula molecular |
C15H11N3 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
3,4-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-8-17-14(5-1)12-7-10-16-11-13(12)15-6-2-4-9-18-15/h1-11H |
Clave InChI |
GTXAAUZOAURKPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=NC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


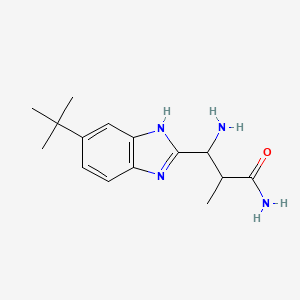
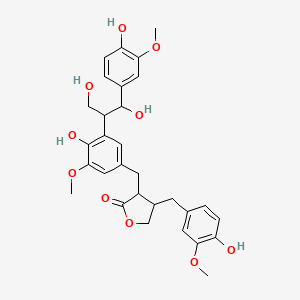
![tert-butyl N-[4-[[3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B12301791.png)
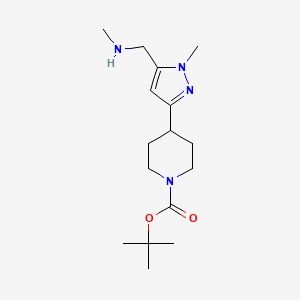
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
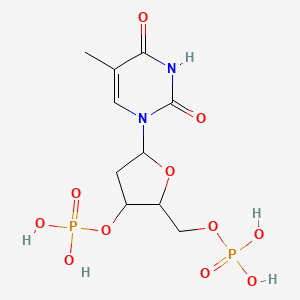
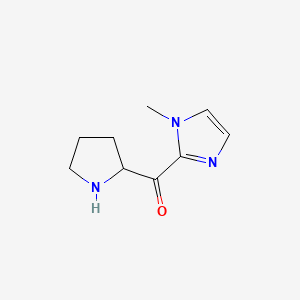
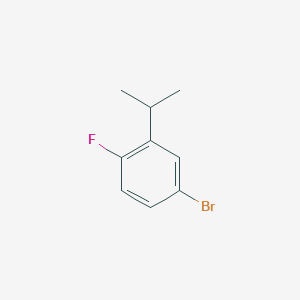


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
